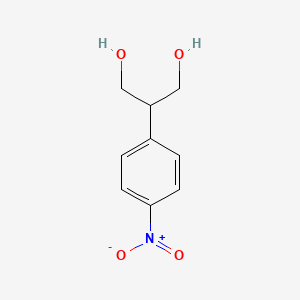
2-(4-Nitrophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Nitrophenyl)propane-1,3-diol” is also known as D- (-)-THREO-2-AMINO-1- (4-NITROPHENYL)-1,3-PROPANEDIOL . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2 .
Synthesis Analysis
This compound can be synthesized from various methods. For instance, it can be used in the preparation of (1R,2R)- (-)-2-dimethylamino-1- (4-nitrophenyl)-1,3-propanediol via N, N -dimethylation . It can also be used as a starting material to synthesize (1R,2R)-1,3-diacetoxy-1- (4-nitrophenyl)-2-propylisothioeyanate . A series of new urea derivatives were synthesized from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)propane-1,3-diol” is represented by the formula: O2NC6H4CH (OH)CH (NH2)CH2OH . The IUPAC Standard InChIKey is OCYJXSUPZMNXEN-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitroso compounds were electrogenerated from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Hydroxylamines electrogenerated from (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives are unstable .Physical And Chemical Properties Analysis
“2-(4-Nitrophenyl)propane-1,3-diol” is a yellow to beige crystalline powder . It has a melting point of 163-166 °C (lit.) . Its density is 1.3136 (rough estimate), and its boiling point is 352.03°C (rough estimate) .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Reaction with Nitric Acid : 2-(4-Nitrophenyl)propane-1,3-diol is involved in reactions with nitric acid, leading to quantitative conversion to 2-substituted propane-1,3-diol dinitrates. These reactions display specific order in nitric acid and exhibit significant aromatic nitration (Hylands & Moodie, 1997).
Use in Synthesis of Tryptophan Precursor : This compound has been used in the selective conversion process leading to the synthesis of tryptophan precursors and various indole derivatives, showcasing its potential in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
Analytical Chemistry
- HPLC Analysis : It is used in the development of liquid chromatographic methods for analyzing chloramphenicol and its related compounds. This application emphasizes its relevance in the field of analytical chemistry, particularly in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).
Reaction with Tetrahydroxyborate Ion
- Polarimetric Studies : The compound's interaction with the tetrahydroxyborate ion has been studied using polarimetry, circular dichroism, and nuclear magnetic resonance, indicating its potential in complex chemical interactions and analysis (Dawber, 1987).
Electrosynthesis
- Electrosynthesis of Nitroso Compounds : The compound is used in the electrosynthesis of nitroso compounds, highlighting its role in electrochemical processes and the synthesis of specialized organic compounds (Cristea, Moinet, Jitaru, & Popescu, 2005).
Molecular and Structural Studies
- Structural Characterization : Investigations using infrared, Raman, and density functional characterization provide insights into its molecular structure, important for understanding its chemical properties and potential applications (Kaya, Bağlayan, Kaya, & Alver, 2017).
Optical Storage Applications
- Azo Polymers for Optical Storage : This compound is part of research into the development of azo polymers for reversible optical storage, which is significant for advanced material science and data storage technology (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water .
Relevant Papers Several papers have been published on “2-(4-Nitrophenyl)propane-1,3-diol”. For instance, one paper discusses the electrosynthesis of nitroso compounds from (1S, 2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives . Another paper presents the synthesis and antimicrobial activity of new ureas from (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDKPEXFAQGVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)propane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

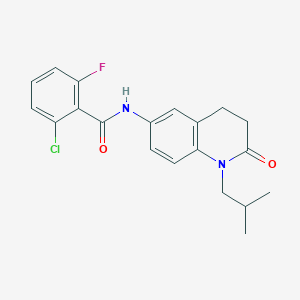
![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

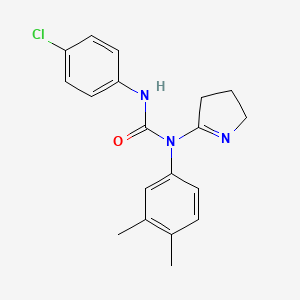
![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)
![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)
methanone](/img/structure/B2538968.png)
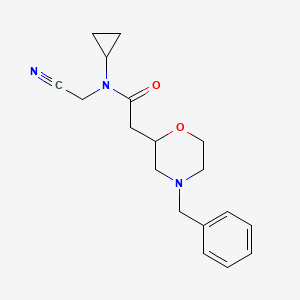
![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)
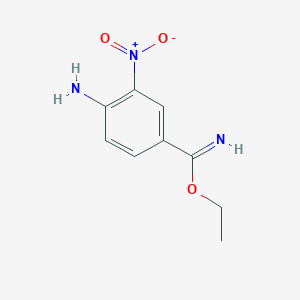
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)